![molecular formula C18H13ClF3N5O3 B2440517 N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline CAS No. 400079-83-6](/img/structure/B2440517.png)
N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a nitro group, and a methoxy group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature. The electronegative nitrogen atoms and the polar bonds they form could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group could potentially undergo reduction reactions, while the triazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
- Anticancer Potential : N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline has been investigated for its potential as an anticancer agent. Researchers explore its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .
- Organic Semiconductors : N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline exhibits semiconducting properties. Researchers explore its use in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Mechanism of Action
Mode of Action
It’s known that 3b-003 is an allele-selective molecule that decreases the expression of mutant htt (mhtt) while preserving the expression of wild type htt by targeting at snp3 .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. The compound’s interaction with mhtt suggests it may influence pathways related to huntington’s disease .
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, half-life, clearance rate, and potential for accumulation in tissues .
Result of Action
The molecular and cellular effects of 3B-003’s action are largely unknown. Its allele-selective activity suggests it may have a role in reducing the pathological effects of mutant HTT in Huntington’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-30-14-8-4-12(5-9-14)23-10-15(27(28)29)16-24-25-17(18(20,21)22)26(16)13-6-2-11(19)3-7-13/h2-10,23H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFROUMOEUDEEE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)Cl)C(F)(F)F)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline |
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